ATTO488-ProTx-II
CAS No.:
Cat. No.: VC20735942
Molecular Formula:
Molecular Weight: 3826,66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 3826,66 g/mol |
|---|
Introduction
Chemical Structure and Properties
Structure of ProTx-II
ProTx-II is a 30-amino acid peptide with a complex three-dimensional structure stabilized by three disulfide bonds. The amino acid sequence is: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OH, with disulfide bonds connecting Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25 . This arrangement creates a compact and stable peptide with precisely positioned functional groups that interact with the voltage sensor domain of sodium channels. The molecular formula of ProTx-II is C168H250N46O41S8, and it has a molecular weight of 3826.66 g/mol .
The three-dimensional structure of ProTx-II belongs to the inhibitory cystine knot (ICK) motif, which is characteristic of many spider toxins. This structural motif provides exceptional stability to the peptide, making it resistant to proteolytic degradation and thermal denaturation. The specific arrangement of amino acid residues, particularly those containing aromatic and positively charged side chains, contributes to the toxin's ability to interact with and block sodium channels with high affinity and specificity.
ATTO488 Fluorophore
ATTO488 is a green-fluorescent dye with excellent photostability and brightness characteristics. It has an excitation maximum at 500 nm and an emission maximum at 520 nm, placing it in the green region of the visible spectrum . The fluorophore is covalently attached to ProTx-II in a 1:1 stoichiometric ratio, creating a labeled peptide that retains the biological activity of the native toxin while gaining fluorescent properties .
The ATTO488 fluorophore belongs to the rhodamine family of dyes and possesses several advantageous properties for biological imaging, including high quantum yield, good water solubility, and pH stability. These characteristics make ATTO488-ProTx-II suitable for various fluorescence-based applications, including confocal microscopy, flow cytometry, and high-content screening.
Pharmacological Activity
Mechanism of Action
ATTO488-ProTx-II retains the mechanism of action of the unlabeled ProTx-II, functioning as a gating modifier of voltage-gated sodium channels. Unlike pore blockers that physically occlude the ion conduction pathway, ProTx-II binds to the voltage-sensing domain (VSD) of the channel, particularly to the S3-S4 extracellular loop of domain II . This interaction stabilizes the channel in its closed state, preventing the conformational changes required for channel opening in response to membrane depolarization.
The high affinity and slow dissociation rate of ATTO488-ProTx-II for Nav1.7 channels make it particularly valuable for sustained labeling of these channels in experimental settings . The binding of the toxin to the voltage sensor domain alters the energetics of channel activation, effectively increasing the voltage threshold required for channel opening and thereby reducing neuronal excitability.
Selectivity Profile
While ProTx-II is often described as a selective Nav1.7 blocker, it exhibits varying degrees of activity against other sodium channel subtypes. The selectivity profile of ATTO488-ProTx-II closely mirrors that of the native toxin, with the highest affinity for Nav1.7 channels . The following table summarizes the IC50 values of ProTx-II for different sodium channel subtypes:
Applications in Research
Imaging Applications
ATTO488-ProTx-II has emerged as a valuable tool for visualizing Nav1.7 channel expression and distribution in various cell types and tissues. The fluorescent nature of the compound enables direct visualization of channel localization using fluorescence microscopy techniques, including confocal and super-resolution microscopy . This capability is particularly valuable for studying the subcellular distribution of Nav1.7 channels in neurons and other excitable cells, providing insights into their role in cellular physiology and pathology.
The specificity of ATTO488-ProTx-II for Nav1.7 channels allows for selective labeling of these channels in complex biological samples containing multiple sodium channel subtypes. This selectivity, combined with the high affinity of the toxin, enables detection of even low levels of Nav1.7 expression, making it suitable for studying channels in native tissues where expression levels may be limited.
Biochemical Characterization
Beyond imaging applications, ATTO488-ProTx-II serves as a useful tool for biochemical characterization of Nav1.7 channels. The fluorescent tag enables detection and quantification of channel binding in various assay formats, including flow cytometry, fluorescence polarization, and high-throughput screening . These approaches can be used to study channel expression levels, binding kinetics, and interactions with potential modulators.
The high affinity and specificity of ATTO488-ProTx-II make it suitable for detecting and quantifying Nav1.7 channels in complex protein mixtures, facilitating proteomic analyses of channel expression and regulation. The fluorescent nature of the compound allows for real-time monitoring of binding events, providing valuable kinetic information that is difficult to obtain with traditional binding assays.
Comparison with Other Fluorescent Ion Channel Blockers
ATTO488-ProTx-II belongs to a broader category of fluorescently labeled ion channel ligands used for biological and medical imaging. The following table compares ATTO488-ProTx-II with other fluorescent toxins targeting various ion channels:
This comparison illustrates that ATTO488-ProTx-II is part of a growing arsenal of fluorescently labeled toxins designed for specific ion channel visualization. Each of these compounds offers unique advantages for studying particular channel types in different experimental settings. The selection of an appropriate fluorescent toxin depends on the specific research question, the channel of interest, and the experimental system being used.
Future Research Directions
The development and characterization of ATTO488-ProTx-II open up several promising research directions in the field of sodium channel biology and pharmacology. Future studies may explore the use of this fluorescent marker for high-resolution imaging of Nav1.7 channel dynamics in living cells, potentially revealing new insights into channel trafficking, clustering, and turnover. The combination of ATTO488-ProTx-II with super-resolution microscopy techniques could provide unprecedented views of channel organization at the nanoscale level.
Another important direction is the application of ATTO488-ProTx-II in drug discovery efforts targeting Nav1.7 channels for pain management. The compound could serve as a competitive probe in screening assays to identify novel Nav1.7 modulators with therapeutic potential. By monitoring the displacement of ATTO488-ProTx-II binding, researchers could rapidly identify compounds that interact with the same or overlapping binding sites on the channel.
Additionally, the development of ATTO488-ProTx-II sets a precedent for creating other fluorescently labeled derivatives of ProTx-II with different spectral properties, enabling multiplexed imaging of Nav1.7 channels alongside other cellular components. Such tools would be valuable for studying the co-localization and functional interaction of Nav1.7 channels with other proteins in complex cellular environments.
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